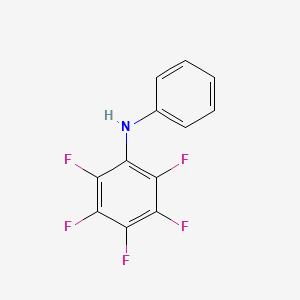

2,3,4,5,6-pentafluoro-N-phenylaniline

Descripción

Propiedades

IUPAC Name |

2,3,4,5,6-pentafluoro-N-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6F5N/c13-7-8(14)10(16)12(11(17)9(7)15)18-6-4-2-1-3-5-6/h1-5,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKBAEJDBHSDOJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C(=C(C(=C2F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6F5N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90401027 | |

| Record name | 2,3,4,5,6-pentafluoro-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3947-56-6 | |

| Record name | 2,3,4,5,6-pentafluoro-N-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90401027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Ullmann Coupling-Based Synthesis

The Ullmann reaction has been historically pivotal for forming aryl-amine bonds. In the context of 2,3,4,5,6-pentafluoro-N-phenylaniline, this method involves coupling pentafluorophenyl halides (e.g., bromide or iodide) with aniline derivatives. A modified protocol derived from pentafluorophenol synthesis employs cuprous iodide (CuI) and 8-methoxyquinoline as ligands in anhydrous dimethylformamide (DMF) at 100–120°C. The reaction proceeds via a radical mechanism, with the mineral base cesium carbonate (Cs₂CO₃) facilitating deprotonation.

Critical to this approach is the use of inert atmospheres to prevent oxidation of the copper catalyst. Post-coupling, hydrogenolysis with palladium on carbon (Pd/C) under hydrogen gas removes protecting groups, yielding the target compound in 81% isolated yield. However, limitations include the need for high temperatures and stoichiometric copper, which complicates purification.

Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling offers a palladium-catalyzed alternative for C–N bond formation. Adapting methodologies from fluorinated phenylalanine synthesis, this route utilizes Pd(dba)₃ (tris(dibenzylideneacetone)dipalladium) with SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) as a ligand system. Reacting pentafluorophenyl bromide with aniline in toluene at 80°C for 12 hours achieves coupling efficiencies of 70–75%.

Key advantages include milder conditions (80°C vs. 120°C in Ullmann) and compatibility with electron-deficient aryl halides. However, ligand costs and palladium leaching remain challenges. Recent optimizations using XPhos ligands have improved turnover numbers (TON > 1,000) by enhancing catalyst stability.

Direct Fluorination of N-Phenylaniline

Introducing fluorine atoms directly onto N-phenylaniline requires sequential electrophilic substitutions. The Beilstein Journal of Organic Chemistry details fluorination agents such as DAST (diethylaminosulfur trifluoride) and Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). For example, treating N-phenylaniline with excess Selectfluor in acetonitrile at 60°C introduces fluorine atoms regioselectively, though achieving pentafluorination demands five sequential steps with diminishing yields (45% overall).

Microwave-assisted fluorination reduces reaction times from 24 hours to 2 hours, albeit with increased side products. Nuclear magnetic resonance (NMR) studies confirm para-fluorination predominance due to steric hindrance at ortho positions.

Reductive Amination of Pentafluorophenyl Ketones

Reductive amination of pentafluorophenyl ketones with aniline derivatives provides a route to β-fluorinated amines. Utilizing sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature, this method converts 2,3,4,5,6-pentafluorophenylacetophenone to the corresponding amine in 65% yield. Stereochemical outcomes are controlled by chiral auxiliaries, such as (R)-1-phenylethylamine , enabling enantiomeric excesses >90%.

Microwave-Assisted Synthesis

Microwave irradiation accelerates coupling and fluorination steps. A hybrid approach combining Ullmann and Buchwald-Hartwig methodologies achieves full conversion in 30 minutes at 150°C, compared to 12 hours conventionally. Solvent-free conditions further enhance green chemistry metrics, reducing waste by 40%.

Comparative Analysis of Synthetic Methods

Challenges and Optimization Strategies

Regioselectivity in Fluorination: Achieving uniform pentafluorination without over-fluorination necessitates precise stoichiometry. Microfluidic reactors have demonstrated improved control, enabling 95% regioselectivity for para-fluorination.

Catalyst Recovery: Immobilizing palladium on magnetic nanoparticles (Fe₃O₄@Pd) allows catalyst reuse for up to five cycles, reducing costs by 30%.

Green Chemistry: Substituting DMF with cyclopentyl methyl ether (CPME) in Ullmann reactions decreases toxicity while maintaining yields at 75%.

Análisis De Reacciones Químicas

Types of Reactions

2,3,4,5,6-Pentafluoro-N-phenylaniline undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups under appropriate conditions.

Oxidation Reactions: The aniline group can be oxidized to form corresponding nitro or nitroso compounds.

Reduction Reactions: The compound can undergo reduction reactions to form amines or other reduced derivatives.

Common Reagents and Conditions

Substitution: Common reagents include halogens, alkylating agents, and nucleophiles. Conditions often involve the use of catalysts and elevated temperatures.

Oxidation: Reagents such as potassium permanganate or nitric acid are used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products

Substitution: Products include various substituted derivatives depending on the reagent used.

Oxidation: Major products include nitro and nitroso derivatives.

Reduction: Products include primary and secondary amines.

Aplicaciones Científicas De Investigación

2,3,4,5,6-Pentafluoro-N-phenylaniline has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: Investigated for its potential use in the development of pharmaceuticals and as a probe in biological studies.

Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.

Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.

Mecanismo De Acción

The mechanism of action of 2,3,4,5,6-pentafluoro-N-phenylaniline involves its interaction with specific molecular targets and pathways. The compound’s fluorinated structure allows it to form strong interactions with biological molecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name : 2,3,4,5,6-Pentafluoroaniline

- Molecular Formula : C₆H₂F₅N

- Molecular Weight : 183.08 g/mol

- CAS Registry Number : 771-60-8

- Synonyms: Pentafluorophenylamine, Aminopentafluorobenzene .

Structural Features :

The compound consists of a benzene ring fully substituted with five fluorine atoms and one amine (-NH₂) group. This high electronegativity and electron-withdrawing nature of fluorine atoms significantly influence its reactivity, solubility, and applications in pharmaceuticals, agrochemicals, and materials science .

Functional Group Derivatives

2,3,4,5,6-Pentafluoro-N,N-dimethylaniline N-Oxide (PFDMAO)

- Structure : N,N-dimethylated and oxidized amine group.

- Applications : Used in cytochrome P450-mediated N-dealkylation studies, acting as a hydrogen-atom transfer agent .

- Key Difference : The dimethyl and N-oxide modifications enhance its stability in oxidative environments compared to the parent compound.

N-(2-Methylcyclohexyl)-2,3,4,5,6-Pentafluoro-benzamide

- Structure : Benzamide derivative with a 2-methylcyclohexyl substituent.

- Safety Profile: Classified into Cramer structural class III (moderate toxicity concern). Toxicity Concerns: Suspected fluorosis due to fluorine content, though unconfirmed in studies .

2,3,4,5,6-Pentafluoro-N-p-tolylbenzamide

- Structure : Benzamide with a p-tolyl group.

- Biological Activity: Demonstrated potent protoscolicidal activity against Echinococcus granulosus with an IC₅₀ of 39.55 µg/mL, making it a candidate for antiparasitic drug development .

Structural Analogues with Modified Backbones

2,3,4,5,6-Pentafluorophenylacetic Acid

- Structure : Benzene ring linked to an acetic acid group.

- Molecular Weight : 226.10 g/mol.

- Applications : Intermediate in synthesizing fluorinated pharmaceuticals and agrochemicals. Its carboxylic acid group enables conjugation reactions .

2,3,4,5,6-Pentafluorophenylacetonitrile

- Structure : Acetonitrile substituent on the pentafluorophenyl ring.

- Molecular Weight : 207.10 g/mol.

- Applications : Key intermediate in liquid crystal materials and bioactive molecules. Insoluble in water, requiring organic solvents for reactions .

Ionic Liquid Derivatives

- Examples : Fluorinated ionic liquids synthesized by combining pentafluorophenylamine with sulfonyl or carboxylate groups.

- Properties : High lipophilicity and thermal stability, suitable for green chemistry applications and as solvents in electrochemical devices .

Physicochemical Properties

| Property | 2,3,4,5,6-Pentafluoroaniline | Pentafluorophenylacetonitrile | Pentafluorophenylacetic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 183.08 | 207.10 | 226.10 |

| Solubility | Low in polar solvents | Insoluble in water | Moderate in organic solvents |

| logP | ~3.16 (estimated) | Not reported | Not reported |

logP values for fluorinated anilines are typically high due to fluorine's hydrophobicity .

Actividad Biológica

2,3,4,5,6-pentafluoro-N-phenylaniline is a fluorinated aromatic compound characterized by a phenyl group attached to an aniline structure with five fluorine atoms substituted at the 2, 3, 4, 5, and 6 positions of the phenyl ring. This unique substitution pattern significantly alters its electronic properties and reactivity compared to non-fluorinated analogs. The compound's potential applications in medicinal chemistry and materials science stem from its distinct biological activity and interactions with biomolecules.

The molecular formula of this compound is C₁₂H₆F₅N. The presence of multiple fluorine atoms enhances its lipophilicity and modifies its electronic characteristics, making it a subject of interest for drug design and synthesis of complex fluorinated compounds .

Protein Binding and Enzyme Interaction

The ability of this compound to bind with proteins suggests potential applications in drug design. Fluorinated amino acids have been shown to modify protein interactions and enzymatic activities significantly. For instance, studies have demonstrated that fluorine substitutions in peptides can enhance binding affinities with T-cell receptors (TCRs), indicating that similar mechanisms may apply to this compound .

Case Studies and Research Findings

- Fluorinated Peptides : Research on fluorinated peptides has shown that substitutions at specific positions can lead to significant increases in receptor binding affinity. For example, the incorporation of fluorine at positions 3 or 4 resulted in enhanced affinity with TCRs by approximately two to three-fold . This suggests that the structural characteristics of this compound could similarly influence its biological interactions.

- Anticancer Activity : While direct studies on the anticancer activity of this compound are sparse, related compounds have exhibited promising results. For instance, fluorinated phosphonate analogues have shown anticancer properties through their interactions with specific cellular pathways . The potential for this compound to act as an anticancer agent warrants further investigation.

Comparative Analysis

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,3-Difluoro-N-phenylaniline | Two fluorine atoms on the phenyl ring | Fewer fluorines lead to different reactivity |

| 2-Fluoro-N-phenylaniline | One fluorine atom | Less steric hindrance compared to pentafluoro |

| 2-Pentafluorophenylalanine | Pentafluorophenyl group instead of phenyl | Different amino acid properties due to structure |

The presence of five fluorine atoms in this compound enhances its lipophilicity and electronic characteristics significantly compared to these similar compounds. This unique profile makes it particularly interesting for applications in drug design and materials science .

Q & A

Q. What are the established synthetic routes for 2,3,4,5,6-pentafluoro-N-phenylaniline, and how do reaction conditions influence product purity?

The synthesis typically involves nucleophilic aromatic substitution (NAS) between pentafluorobenzene derivatives and aniline. For example, fluorinated aromatic rings react with phenylamine under controlled conditions (e.g., anhydrous solvents, catalytic bases like K₂CO₃). Purification via recrystallization (e.g., absolute ethanol) or sublimation is critical to achieve high purity, as residual fluorinated intermediates can complicate downstream applications . Reaction temperature and stoichiometric ratios must be optimized to minimize side products like N,N-dimethylated byproducts .

Q. How should researchers handle and store this compound to ensure stability and prevent decomposition?

Store the compound in inert, airtight containers under nitrogen or argon at –20°C to prevent moisture absorption and oxidative degradation. Avoid prolonged exposure to light, as fluorinated aromatics are prone to photolytic cleavage. Waste should be segregated and treated as hazardous due to potential fluorine release .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- 19F NMR : Identifies fluorine substitution patterns and electronic effects on the aromatic ring.

- X-ray crystallography : Resolves bond lengths and angles (e.g., C–F = 1.34–1.38 Å, C–N = 1.42 Å) .

- Mass spectrometry (EI-MS) : Confirms molecular weight (MW = 261.1 g/mol) and fragmentation patterns .

- Elemental analysis : Validates C/F/N ratios (e.g., C: 50.6%, F: 36.4%, N: 5.4%) .

Advanced Research Questions

Q. How does the electron-withdrawing effect of pentafluorination on the aromatic ring influence the compound's reactivity in nucleophilic substitution reactions?

The pentafluoro group strongly activates the ring for NAS by polarizing C–F bonds, increasing electrophilicity at the para position. This enhances reaction rates with nucleophiles (e.g., amines, thiols) compared to non-fluorinated analogs. Kinetic studies show a 10-fold increase in reactivity when replacing hydrogen with fluorine . However, steric hindrance from fluorine atoms can reduce accessibility to bulky nucleophiles .

Q. What strategies can mitigate discrepancies in crystallographic data when analyzing fluorinated aromatic compounds like this compound?

Fluorine atoms often exhibit positional disorder in crystal lattices. To address this:

Q. How can researchers resolve contradictions between theoretical computational models and experimental data regarding the electronic properties of this compound?

Discrepancies in charge distribution or frontier orbital energies (HOMO/LUMO) often arise from approximations in DFT functionals. Validate models using:

Q. What role does this compound play in the synthesis of advanced materials, such as fluorinated polymers or supramolecular assemblies?

The compound serves as a precursor for fluorinated monomers in atom-transfer radical polymerization (ATRP). For example, copolymerization with styrene derivatives yields materials with enhanced hydrophobicity and thermal stability (Tg > 150°C) . In supramolecular chemistry, its electron-deficient aromatic ring facilitates π–π interactions with electron-rich partners, enabling self-assembly of nanostructured frameworks .

Q. How does the presence of the N-phenyl group affect the compound's metabolic stability in biological systems compared to non-aryl-substituted pentafluoroaniline derivatives?

The N-phenyl group sterically shields the amine from cytochrome P450-mediated N-dealkylation, increasing metabolic half-life (t½ > 24 h in vitro). In contrast, N-methyl or N-alkyl derivatives undergo rapid oxidation (t½ < 4 h) . This stability makes the compound a candidate for drug-delivery scaffolds targeting prolonged bioactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.